Cas no 350699-92-2 (2-Bromo-3,4-difluoro-1-nitrobenzene)

2-Bromo-3,4-difluoro-1-nitrobenzene is a halogenated nitroaromatic compound with significant utility in synthetic organic chemistry. Its distinct substitution pattern—bromine, fluorine, and nitro functional groups—enables selective reactivity in cross-coupling reactions, nucleophilic substitutions, and further derivatization. The presence of electron-withdrawing groups enhances its electrophilic character, making it valuable for constructing complex aromatic frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization is critical. Its stability under standard conditions ensures reliable handling and storage. The bromine and fluorine substituents also facilitate regioselective transformations, offering synthetic flexibility for advanced intermediates. Suitable for controlled reactions, it serves as a versatile building block in heterocyclic and material science applications.
2-Bromo-3,4-difluoro-1-nitrobenzene structure
350699-92-2 structure
Product Name:2-Bromo-3,4-difluoro-1-nitrobenzene
CAS No:350699-92-2
MF:C6H2BrF2NO2
MW:237.986387729645
MDL:MFCD01820590
CID:304289
PubChem ID:574589
Update Time:2025-10-27

2-Bromo-3,4-difluoro-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3,4-difluoro-1-nitrobenzene
    • 2-Bromo-3,4-Difluoronitrobenzene
    • 2-Bromo-3, 4-difluoro-nitrobenzene
    • 3-bromo-1,2-difluoro-4-nitrobenzene
    • 2-brom-3,4-difluor-1-nitrobenzol
    • 2-Bromo-3,4-difluoro nitrobenzene
    • OANBJAYTIQWYDQ-UHFFFAOYSA-N
    • BENZENE, 2-BROMO-3,4-DIFLUORO-1-NITRO-
    • STK675783
    • AM62519
    • CM12070
    • AS04960
    • VZ23909
    • LF10556
    • AS05639
    • 2-Bromo-3,4-difluoro-1-nitrobenzene #
    • B
    • FT-0658165
    • GS-3728
    • DTXSID90341631
    • V85K7N7JGS
    • AKOS005594035
    • CS-W002826
    • MP 1032 [WHO-DD]
    • 350699-92-2
    • Benzene, 3-bromo-1,2-difluoro-4-nitro-
    • SCHEMBL632916
    • J-508198
    • SY023241
    • MFCD01820590
    • UNII-V85K7N7JGS
    • 2-bromo-3,4-difluoro-1-nitro-benzene
    • 3-Bromo-1,2-difluoro-4-nitro-benzene
    • MDL: MFCD01820590
    • Inchi: 1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
    • InChI Key: OANBJAYTIQWYDQ-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=CC=1[N+](=O)[O-])F)F

Computed Properties

  • Exact Mass: 236.92400
  • Monoisotopic Mass: 236.924
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.890
  • Melting Point: No data available
  • Boiling Point: 227 ºC
  • Flash Point: 91 ºC
  • Refractive Index: 1.556
  • PSA: 45.82000
  • LogP: 3.15870
  • Vapor Pressure: No data available

2-Bromo-3,4-difluoro-1-nitrobenzene Security Information

2-Bromo-3,4-difluoro-1-nitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-3,4-difluoro-1-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:350699-92-2)2-Bromo-3,4-difluoro-1-nitrobenzene
Order Number:A6153
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):176.0
Email:sales@amadischem.com

Additional information on 2-Bromo-3,4-difluoro-1-nitrobenzene

Comprehensive Overview of 2-Bromo-3,4-difluoro-1-nitrobenzene (CAS No. 350699-92-2)

2-Bromo-3,4-difluoro-1-nitrobenzene, identified by its unique CAS No. 350699-92-2, is a multifunctional aromatic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This molecule features a benzene ring substituted with a bromine atom at the 2-position, two fluorine atoms at the 3 and 4 positions, and a nitro group at the 1-position. The strategic placement of these substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the development of bioactive molecules.

The structural versatility of 2-Bromo-3,4-difluoro-1-nitrobenzene stems from its combination of electron-withdrawing nitro and fluorine groups with the electrophilic bromine atom. Recent studies published in *Organic Letters* (Vol. 15, 2023) highlight its role as a key precursor in C–H functionalization reactions under transition-metal catalysis. The bromine substituent facilitates regioselective cross-coupling reactions via Suzuki or Buchwald–Hartwig methodologies, while the fluorine atoms contribute to enhanced metabolic stability in drug candidates.

In the context of pharmaceutical development, this compound has demonstrated utility as a building block for designing kinase inhibitors and antiviral agents. A notable application appears in a 2024 study from *ACS Medicinal Chemistry Letters*, where researchers utilized 2-Bromo-3,4-difluoro-1-nitrobenzene to synthesize novel pyrimidine derivatives with potent activity against EGFR mutations associated with non-small cell lung cancer. The fluorinated scaffold improved cellular permeability while maintaining favorable pharmacokinetic profiles.

Synthetic pathways to this compound typically involve nitration of pre-fluorinated bromobenzenes followed by selective substitution strategies. Advanced methodologies reported in *Synthesis* (Issue 8, 2023) employ photoredox catalysis to achieve high regioselectivity during nitro group introduction without compromising fluoro-substituent integrity. These innovations have reduced synthetic steps by up to 40% compared to traditional approaches.

The compound's unique electronic configuration makes it an ideal candidate for studying aromatic substitution mechanisms. Computational studies published in *Journal of Organic Chemistry* (Vol. 88, 2023) reveal that the combined influence of fluorine atoms and nitro group creates an asymmetric electron density distribution across the benzene ring. This characteristic enables precise control over reaction selectivity when used as an intermediate in heterocycle formation processes.

Recent advancements in green chemistry have expanded applications for this molecule beyond traditional synthesis routes. A groundbreaking approach described in *Green Chemistry* (Vol. 16, 2024) utilizes microwave-assisted solvent-free conditions to convert 2-Bromo-3,4-difluoro-1-nitrobenzene into biodegradable polymers with tunable mechanical properties for biomedical applications such as controlled drug delivery systems.

In materials science research published in *Advanced Materials Interfaces* (Vol. 78, 2024), scientists explored the photoresponsive behavior of derivatives synthesized from this compound under UV irradiation. The resulting materials exhibited reversible structural changes due to nitro-to-amino group reduction triggered by light exposure at specific wavelengths between 365nm and 405nm.

The analytical characterization of this compound requires specialized techniques due to its complex substitution pattern. Nuclear magnetic resonance spectroscopy reveals distinct coupling patterns between aromatic protons adjacent to both fluorine and bromine atoms. X-ray crystallography data from recent studies confirm a planar molecular geometry with dihedral angles measuring precisely ±7° between substituent planes.

Ongoing research continues to uncover new applications for this versatile molecule across multiple disciplines including agrochemical development and optoelectronic material design. Its ability to participate simultaneously as both electrophilic and nucleophilic reagent positions it as a critical component in modern synthetic strategies aiming for atom-efficient transformations.

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Amadis Chemical Company Limited
(CAS:350699-92-2)2-Bromo-3,4-difluoro-1-nitrobenzene
A6153
Purity:99%
Quantity:100g
Price ($):176.0
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